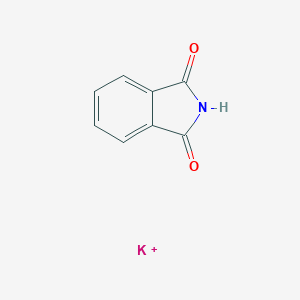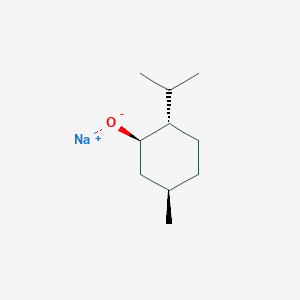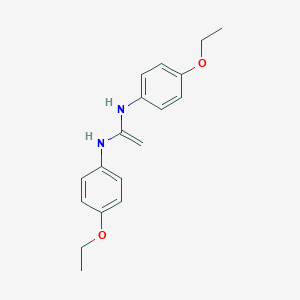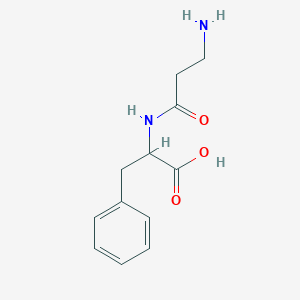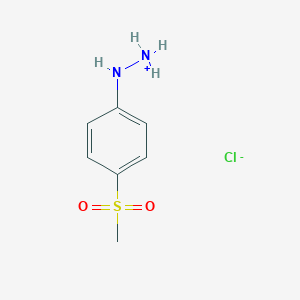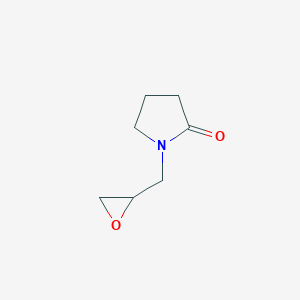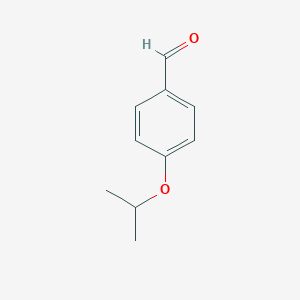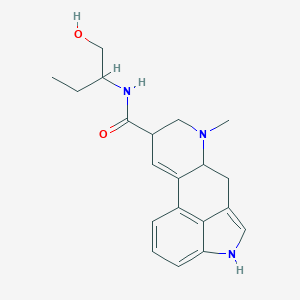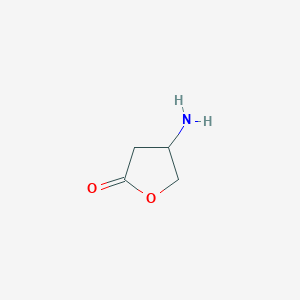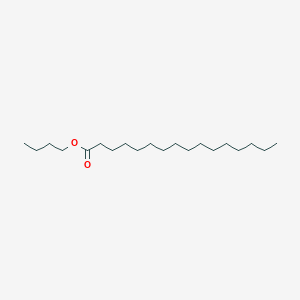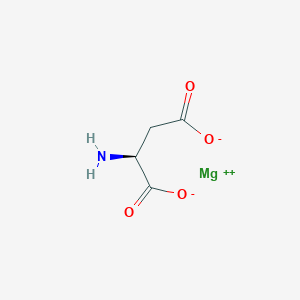
L-Magnesium Aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium aspartate is a magnesium salt of aspartic acid. It is commonly used as a mineral supplement to increase magnesium levels in the body. Magnesium is an essential micronutrient involved in numerous physiological processes, including energy production, muscle function, and nerve transmission. The chemical formula for magnesium aspartate is Mg(C4H6NO4)2, and it consists of a central magnesium ion chelated by two aspartate anions .
Mechanism of Action
Target of Action
Magnesium L-aspartate is a magnesium salt of aspartic acid . Magnesium is the second most abundant intracellular cation after potassium and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
Magnesium is important as a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . At least 300 enzymatic reactions require magnesium . It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Biochemical Pathways
Magnesium L-aspartate plays a profound role in plant growth and defense modulation . Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Pharmacokinetics
Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . Absorption of magnesium from different preparations of magnesium supplements varies . Organic salts of magnesium have the greatest water solubility and demonstrate a greater oral absorption and bioavailability compared to less soluble magnesium preparations .
Result of Action
On the cellular and tissue levels, maintaining Mg2+ within optimal levels according to the biological context, such as cell types, developmental stages, extracellular environments, and pathophysiological conditions, is crucial for development, normal functions, and diseases . Deficiency in Mg can lead to temporary or long-term immune dysfunction .
Action Environment
The action of Magnesium L-aspartate can be influenced by environmental factors. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium aspartate can be synthesized by reacting magnesium oxide with aspartic acid in water. The reaction mixture is heated to facilitate dissolution, and the solution is then cooled and filtered. The filtrate is evaporated to obtain a dense residue, which is further processed to yield magnesium aspartate .
Industrial Production Methods: In industrial settings, magnesium aspartate is produced by adding magnesium salts and aspartic acid to water. The mixture is heated and then subjected to reflux for a specified period. The pH of the solution is adjusted using magnesium oxide or aspartic acid. The solvent is partially removed by evaporation, and the resulting thick solution is added to ethanol to precipitate the product. The solid is then separated, crushed, and dried to obtain magnesium aspartate .
Chemical Reactions Analysis
Types of Reactions: Magnesium aspartate primarily undergoes complexation reactions due to the presence of the magnesium ion and the aspartate ligand. It does not typically participate in oxidation or reduction reactions.
Common Reagents and Conditions: The synthesis of magnesium aspartate involves reagents such as magnesium oxide and aspartic acid. The reaction conditions include heating, refluxing, and pH adjustment .
Major Products: The primary product of the reaction between magnesium oxide and aspartic acid is magnesium aspartate. No significant by-products are formed under controlled conditions .
Scientific Research Applications
Comparison with Similar Compounds
- Magnesium oxide
- Magnesium citrate
- Magnesium chloride
- Magnesium glycinate
- Magnesium lactate
- Magnesium malate
- Magnesium sulfate
Properties
CAS No. |
18962-61-3 |
|---|---|
Molecular Formula |
C8H10MgN2O8.2H C8H12MgN2O8 |
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium;(3S)-3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
RXMQCXCANMAVIO-CEOVSRFSSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Key on ui other cas no. |
2068-80-6 18962-61-3 |
Pictograms |
Irritant |
Related CAS |
56-84-8 (Parent) |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


